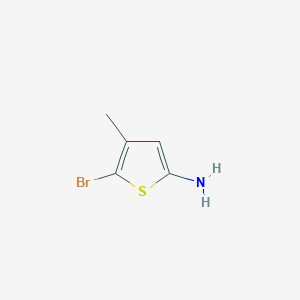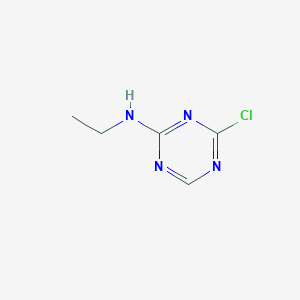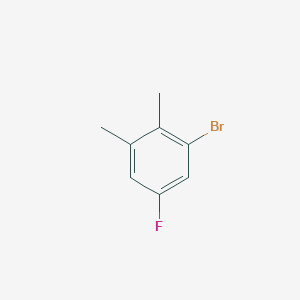
1-Bromo-2,3-dimethyl-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dimethyl-5-fluorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,3-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. These methods often utilize tubular reactors for diazotization reactions, followed by bromination steps. The use of advanced reaction technologies helps in minimizing side reactions and improving the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,3-dimethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include hydro derivatives and partially reduced aromatic compounds.
Applications De Recherche Scientifique
1-Bromo-2,3-dimethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3-dimethyl-5-fluorobenzene involves its interaction with electrophiles and nucleophiles. The compound’s bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, forming intermediates such as benzenonium ions. These intermediates can further react to yield substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
Fluorobenzene: A simpler aromatic compound with only a fluorine substituent.
Bromobenzene: Contains only a bromine substituent.
1-Bromo-2,3-difluorobenzene: Similar structure but with an additional fluorine atom
Propriétés
Formule moléculaire |
C8H8BrF |
|---|---|
Poids moléculaire |
203.05 g/mol |
Nom IUPAC |
1-bromo-5-fluoro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,1-2H3 |
Clé InChI |
MFEVVOJAOKSGNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
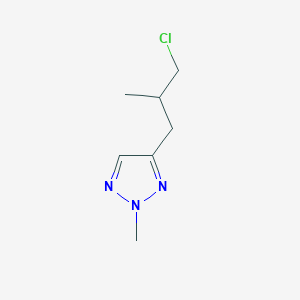

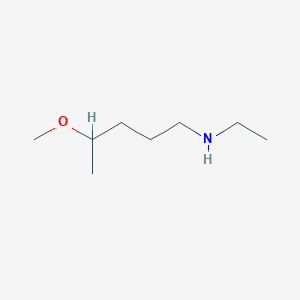

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
